![molecular formula C9H10BrN3 B12884126 3-Bromo-1,4-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B12884126.png)
3-Bromo-1,4-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1,4-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
The synthesis of 3-Bromo-1,4-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine typically involves the following steps:
Cyclization: The initial step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-c]pyridine core.
Analyse Des Réactions Chimiques
3-Bromo-1,4-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Applications De Recherche Scientifique
3-Bromo-1,4-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used in studying the biological activities of pyrrolopyridine derivatives, including their antimicrobial, antiviral, and anticancer properties.
Material Science:
Mécanisme D'action
The mechanism of action of 3-Bromo-1,4-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine involves its interaction with specific molecular targets. For instance, it can inhibit kinase enzymes by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . The compound’s structure allows it to interact with various proteins and enzymes, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
3-Bromo-1,4-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine can be compared with other pyrrolopyridine derivatives such as:
4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine: This compound has a similar structure but differs in the position of the bromine atom and the presence of a methyl group.
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolopyridine core but have different substituents, leading to variations in their biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C9H10BrN3 |
|---|---|
Poids moléculaire |
240.10 g/mol |
Nom IUPAC |
3-bromo-1,4-dimethylpyrrolo[2,3-c]pyridin-7-amine |
InChI |
InChI=1S/C9H10BrN3/c1-5-3-12-9(11)8-7(5)6(10)4-13(8)2/h3-4H,1-2H3,(H2,11,12) |
Clé InChI |
FQUJGWMLMXQFBH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C2=C1C(=CN2C)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


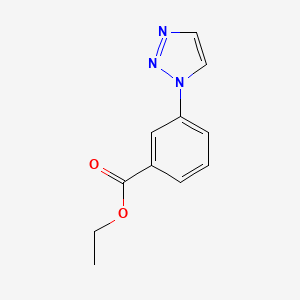

![2-(Difluoromethoxy)benzo[d]oxazole-5-acetic acid](/img/structure/B12884062.png)
![3-[3-(Dimethylamino)phenyl]pyrrolidine-2,5-dione](/img/structure/B12884081.png)

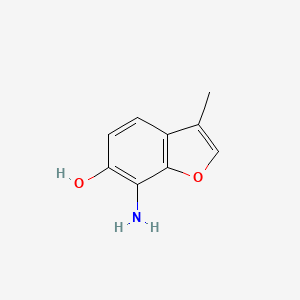
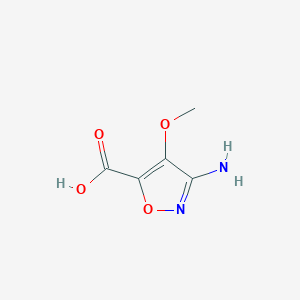
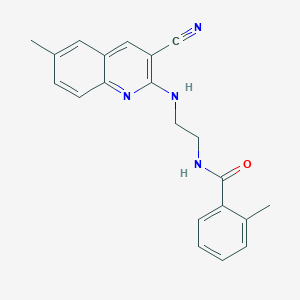

![2-Phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12884098.png)
![1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12884099.png)
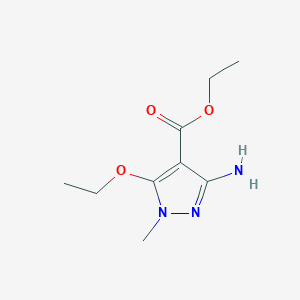
![2-(Carboxy(hydroxy)methyl)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12884111.png)

